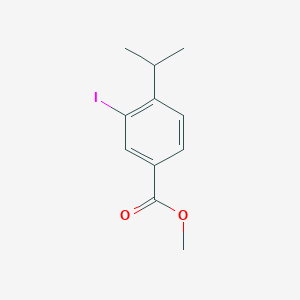![molecular formula C17H14N2 B3044573 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- CAS No. 10022-79-4](/img/structure/B3044573.png)
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-
Übersicht
Beschreibung
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused tricyclic structure, which includes a pyridine ring fused to an indole moiety. The presence of a phenyl group at the 1-position adds to its unique chemical properties.
Wirkmechanismus
Target of Action
Similar compounds have shown high anti-tumor activity, suggesting potential targets within cancer pathways .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . Molecular docking studies have revealed the binding orientations of similar compounds in the active site of c-Met, a protein involved in cancer cell growth and survival .
Biochemical Pathways
Related compounds have been shown to interfere with dna synthesis, inhibiting the proliferation and metastasis of tumor cells .
Result of Action
Related compounds have shown significant antiproliferative activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- can increase the levels of these neurotransmitters, potentially affecting mood and cognitive functions. Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds .
Cellular Effects
The effects of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound modulates the activity of neurotransmitter receptors, thereby affecting synaptic transmission and plasticity . It also impacts the expression of genes involved in neuroprotection and neurogenesis. In cancer cells, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- has been observed to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Molecular Mechanism
At the molecular level, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO, inhibiting their activity . This binding is often competitive, where the compound competes with the natural substrate of the enzyme. Additionally, it can activate or inhibit various signaling molecules, leading to changes in gene expression. For example, by modulating transcription factors, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- can alter the transcription of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- can change over time. The compound’s stability and degradation are critical factors. It has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation in cancer cell lines .
Dosage Effects in Animal Models
The effects of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- vary with dosage in animal models. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may induce toxicity, leading to adverse effects such as neurodegeneration and hepatotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing doses.
Metabolic Pathways
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-: is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites involved in neurotransmission and energy production .
Transport and Distribution
Within cells and tissues, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- is transported and distributed through interactions with specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- is crucial for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it may localize to the nucleus, affecting gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can also affect its localization and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- typically involves the construction of the indole ring followed by the introduction of the pyridine ring. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde, followed by cyclization to form the indole ring. The pyridine ring is then introduced through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness: 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl- is unique due to the presence of the phenyl group at the 1-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMKQGDSXJEJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402970 | |
| Record name | 1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10022-79-4 | |
| Record name | 1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



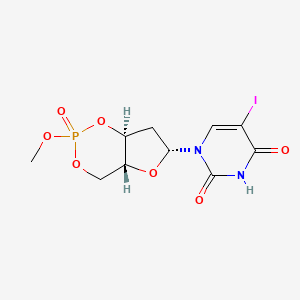

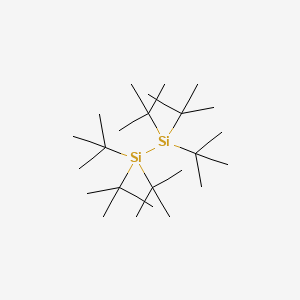

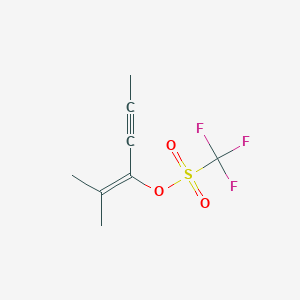
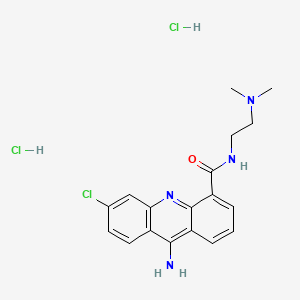


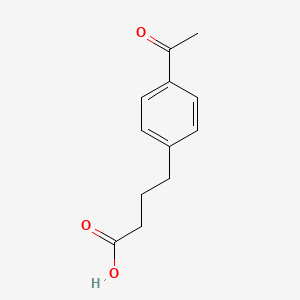


![Benzene, [(2-chlorocyclopentyl)thio]-](/img/structure/B3044511.png)
